

Application Notes: (Asp)²-Rhodamine 110 Assay for Caspase Activity

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Compound of Interest

Compound Name: (Asp)²-Rhodamine 110

Cat. No.: B10783023

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Introduction

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis (programmed cell death).[1][2] They exist as inactive zymogens (procaspases) within the cell and are activated through a proteolytic cascade in response to pro-apoptotic signals.[2][3] This activation cascade is a hallmark of apoptosis. The **(Asp)²-Rhodamine 110** assay is a highly sensitive and convenient fluorometric method for detecting the activity of caspases, particularly executioner caspases like caspase-3 and -7, in cell lysates and purified enzyme preparations. Its application is crucial in basic research to understand apoptosis and in drug development for screening compounds that modulate caspase activity.

Assay Principle

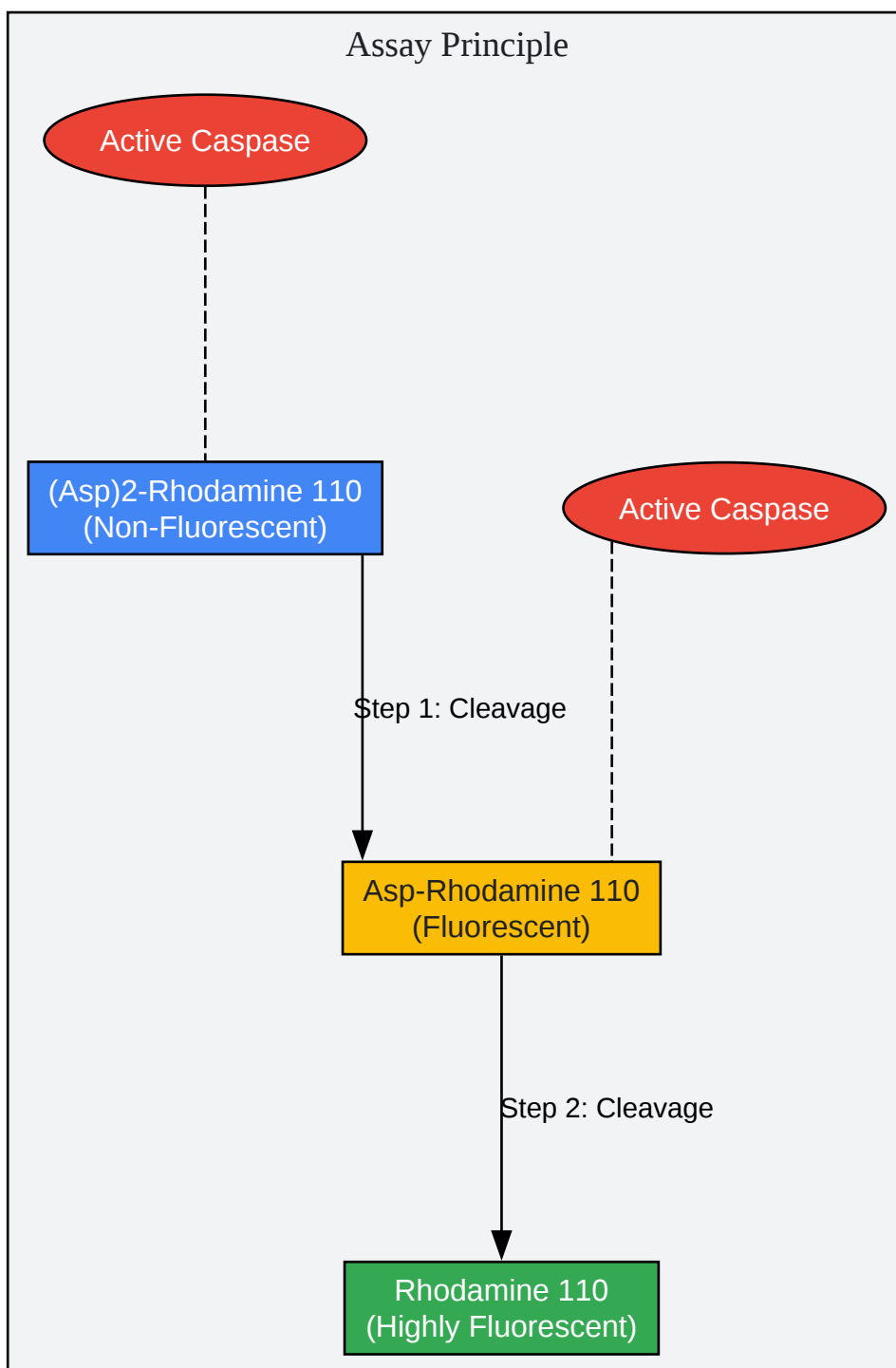
The assay utilizes a fluorogenic substrate, bis-(L-aspartic acid amide)-Rhodamine 110, often abbreviated as (Asp)²-R110 or D2-R110.[4] This substrate is essentially a non-fluorescent molecule where two aspartic acid residues are linked to the amino groups of the Rhodamine 110 (R110) fluorophore, effectively quenching its fluorescence.[2][4][5]

Active caspases recognize and cleave the peptide bond after the aspartate residue.[1][2][4]

The cleavage occurs in a two-step process:

- Cleavage of the first aspartic acid residue yields a mono-aspartic acid-R110 intermediate, which is fluorescent.[4][6]
- Subsequent cleavage of the second aspartic acid residue releases the free Rhodamine 110 (R110) dye, which is significantly more fluorescent.[2][4][6]

The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase present in the sample and can be measured using a fluorescence microplate reader or fluorometer.[5][7]



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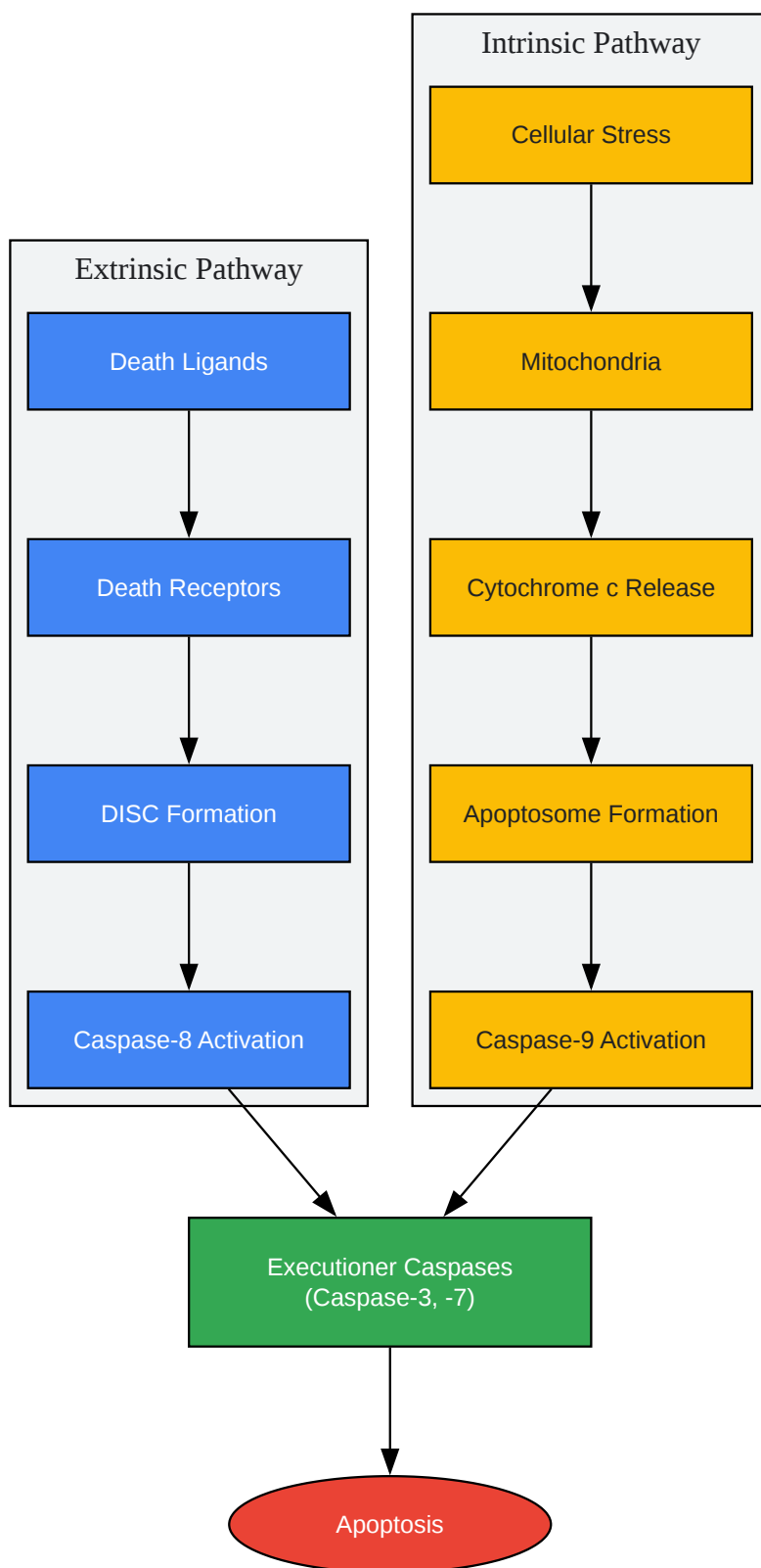
Caption: Principle of the two-step cleavage of **(Asp)2-Rhodamine 110** by active caspases.

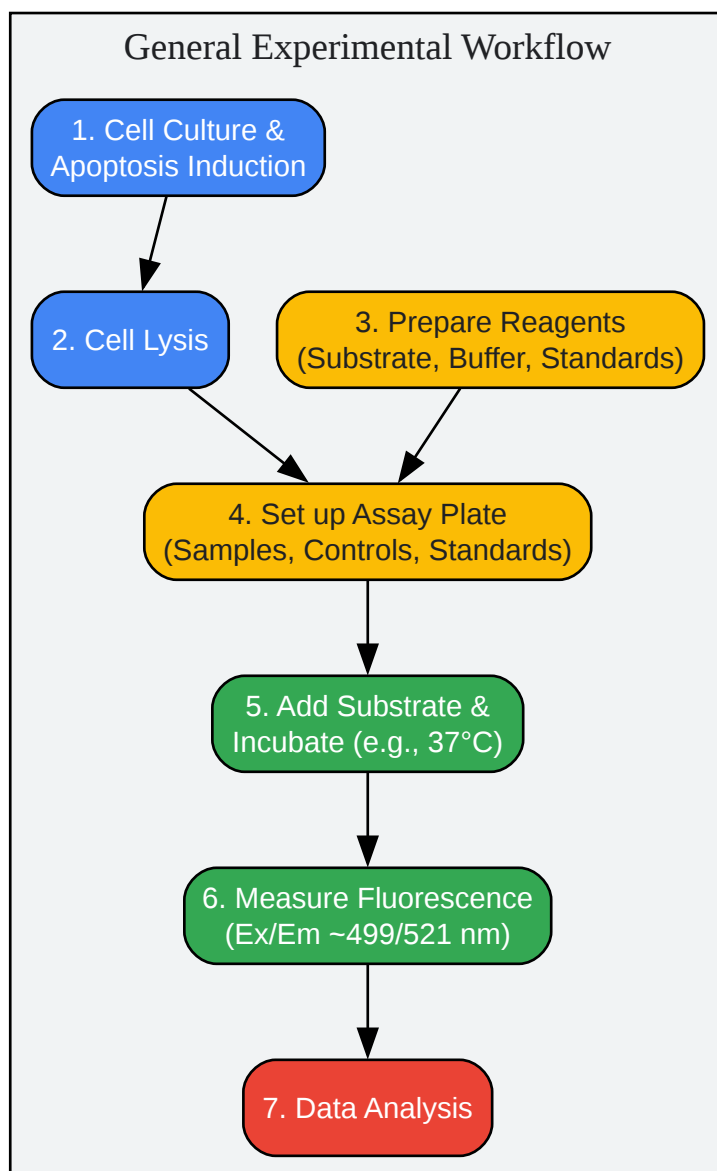
Caspase Activation Signaling Pathways

Caspase activation is a critical event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9][10]

- The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF- α) to transmembrane death receptors.[8][11] This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[8][10]
- The Intrinsic Pathway is triggered by intracellular stress signals such as DNA damage or growth factor deprivation.[9] This results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 and procaspase-9 to form the apoptosome, leading to the activation of initiator caspase-9.[3][9][10]

Both pathways converge on the activation of executioner caspases, primarily caspase-3 and caspase-7, which are responsible for cleaving a broad range of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8][11] The **(Asp)2-Rhodamine 110** assay measures the activity of these key executioner caspases.





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